4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde
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Overview
Description
4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Addition of the Phenylethenyl Group: The phenylethenyl group can be added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl groups in the quinazolinone and aldehyde moieties can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and processes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the piperazine ring and phenylethenyl group may enhance binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylic acid
- **4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-methanol
- **4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-amine
Uniqueness
The uniqueness of 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aldehyde group allows for covalent interactions with biological targets, while the quinazolinone core provides a scaffold for enzyme inhibition. The phenylethenyl group enhances binding affinity and specificity, making this compound a valuable tool in medicinal chemistry and biological research.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C22H24N4O2/c1-16-21-19(24-22(23-16)26-11-9-25(15-27)10-12-26)13-18(14-20(21)28)8-7-17-5-3-2-4-6-17/h2-8,15,18H,9-14H2,1H3/b8-7+ |
InChI Key |
YSIYEGBFBISZGA-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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